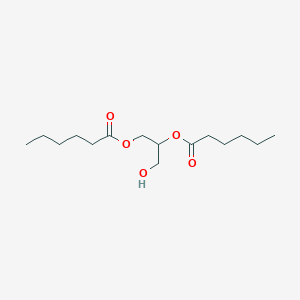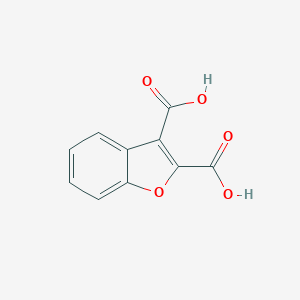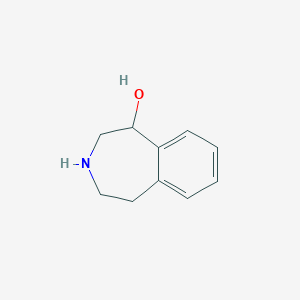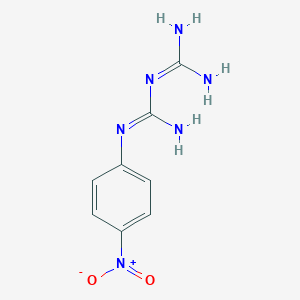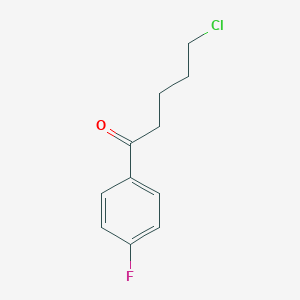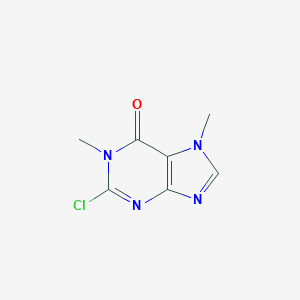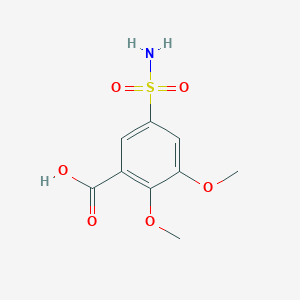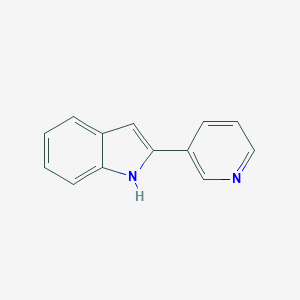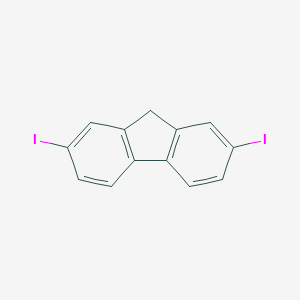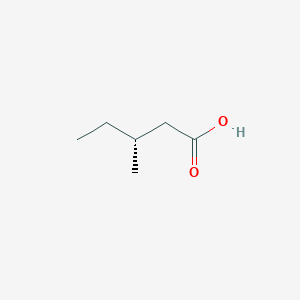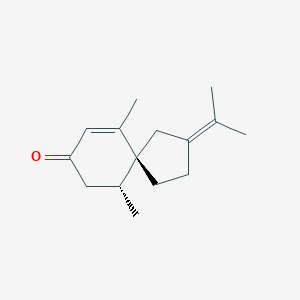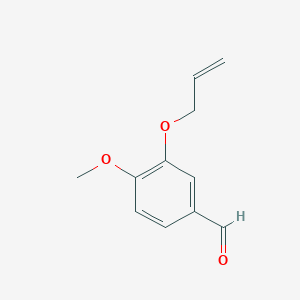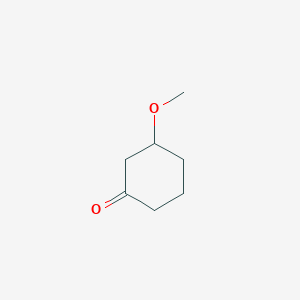
3-Methoxycyclohexanone
Descripción general
Descripción
3-Methoxycyclohexanone is a compound that is part of the cyclohexanone family, characterized by the presence of a methoxy group attached to the cyclohexanone ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Synthesis Analysis
The synthesis of related methoxycyclohexanone compounds involves various chemical reactions. For instance, 2-methoxycyclohexanol, which can be considered a precursor to methoxycyclohexanone, is synthesized through an alcoholysis reaction of cyclohexene oxide and methanol using a catalyst . Another related compound, (S)-2-Methoxycyclohexanone, is obtained from (S)-α-benzylidene cyclohexanol through a sequence involving yeast reduction of the carbonyl group as a key step . These methods illustrate the diverse synthetic routes that can be employed to obtain methoxycyclohexanone derivatives.
Molecular Structure Analysis
The molecular structure of methoxycyclohexanone derivatives has been characterized using various spectroscopic techniques. For example, the conformational equilibrium of 2-methoxycyclohexanone has been analyzed through infrared spectroscopy and theoretical calculations, revealing the presence of multiple conformers . X-ray crystallography has been used to confirm the structure of related compounds, such as 2-methoxy-4-oxo-3-oxa-bicyclo[3.1.0]hexane-6,6-dicarboxylate and 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime .
Chemical Reactions Analysis
Methoxycyclohexanone and its derivatives participate in various chemical reactions. For instance, tricarbonyl[(1→4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron undergoes 1,3-dipolar cycloaddition reactions to yield a spiro[4.5]decane system . Nitration reactions have been studied on cyclohexanone derivatives, indicating the influence of substituents on the reaction pathway . These studies demonstrate the reactivity of the methoxycyclohexanone framework in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxycyclohexanone derivatives have been investigated to understand their behavior and potential applications. The thermodynamic properties of 2-methoxycyclohexanol, such as specific heat capacity and standard enthalpy change of combustion, have been determined using calorimetric techniques . Spectroscopic properties, including UV-vis and fluorescence spectra, have been characterized for compounds like (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, providing insights into their electronic structure . These analyses are crucial for the development of new applications and the optimization of synthetic routes for methoxycyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Transformation of Lignin-Based Phenolic Compounds
- Scientific Field: Biochemical Engineering and Green Chemistry .
- Application Summary: 3-Methoxycyclohexanone is involved in the transformation of lignin-based phenolic compounds into value-added products like cyclohexanols, cyclohexanones, and cyclohexanes .
- Methods of Application: This process involves the depolymerisation of lignin to produce a mixture of aromatic compounds, which are then subjected to hydrodeoxygenation/-hydrogenation reactions .
- Results or Outcomes: The transformation of lignin-based phenolic compounds into cyclohexanols and other value-added products contributes to the sustainable use of biomass and the production of bio-based building blocks .
Production of Adipic Acid
- Scientific Field: Green Chemistry .
- Application Summary: 3-Methoxycyclohexanone can be transformed into adipic acid, an important industrial monomer, through an oxidative cleavage reaction .
- Methods of Application: The process involves the oxidation of 2-methoxycyclohexanone (2-MCO) to adipic acid and methanol with O2 in a water solvent . A phosphotungstic acid catalyst is used in this reaction .
- Results or Outcomes: The carbon-based adipic acid yield reached 74% (86% in molar basis), which is higher than those obtained with vanadium-based catalysts .
Hydrodeoxygenation of Oxygen-Containing Compounds
- Scientific Field: Biochemical Engineering .
- Application Summary: 3-Methoxycyclohexanone is involved in the hydrodeoxygenation of oxygen-containing compounds .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of deoxygenated compounds, contributing to the sustainable use of biomass .
Organic Thin-Film Transistors
- Scientific Field: Materials Science .
- Application Summary: 3-Methoxycyclohexanone has been used in the processing of n-channel organic thin-film transistors based on a conjugated polymer synthesized by direct arylation polycondensation .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of high mobility conjugated polymers for organic thin-film transistors processible with naturally occurred green solvent .
Oxidation of Methylcyclohexane
- Scientific Field: Organic Chemistry .
- Application Summary: 3-Methoxycyclohexanone can be prepared by the oxidation of methylcyclohexane .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of 3-Methoxycyclohexanone, which can be used in various other applications .
Safety And Hazards
3-Methoxycyclohexanone is a flammable liquid and vapor . It is harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several peer-reviewed papers related to 3-Methoxycyclohexanone available at Sigma-Aldrich . One paper discusses the efficient production of adipic acid from 2-methoxycyclohexanone .
Propiedades
IUPAC Name |
3-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKCVLHGXBZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclohexanone | |
CAS RN |
17429-00-4 | |
| Record name | 3-methoxycyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

